1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one
Description
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-(3-amino-4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C8H16N2O/c1-6-3-4-10(7(2)11)5-8(6)9/h6,8H,3-5,9H2,1-2H3 |
InChI Key |
BAUNFXOWVBVDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The preparation of 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one typically involves multi-step synthetic routes starting from substituted piperidines or suitable cyclic precursors. The main approaches include:
Direct acetylation of 3-amino-4-methylpiperidine : The free amine at the nitrogen is acetylated using acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions to yield the target ethanone derivative.
Reductive amination of 3-amino-4-methylpiperidin-1-one intermediates : Starting from 3-amino-4-methylpiperidin-1-one, reductive amination can be used to introduce the acetyl group selectively on the nitrogen.
Ring functionalization via nucleophilic substitution : Some protocols involve the synthesis of 4-methylpiperidine derivatives bearing leaving groups at the nitrogen, which are then substituted by acetyl groups or amino functionalities.
Specific Synthetic Procedures from Literature
While direct literature on 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one is scarce, related compounds and intermediates provide valuable insights:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3-Methylpiperidine + Acetyl chloride or Acetic anhydride, base (e.g., triethylamine) | Acetylation of nitrogen to form 1-(3-methylpiperidin-4-yl)ethan-1-one | Moderate to high yields; control of temperature critical to avoid over-acylation |
| 2 | Nitration or amination at 3-position | Introduction of amino group at 3-position via substitution or reduction of nitro precursors | Requires selective conditions to avoid ring opening |
| 3 | Reduction of nitro intermediate (if used) | Catalytic hydrogenation or chemical reduction (e.g., SnCl2/HCl) to convert nitro to amino | High yields with proper catalyst and solvent choice |
| 4 | Purification by column chromatography or crystallization | Removal of side products and isolation of pure compound | Yields depend on purity of intermediates |
Example from Related Piperidine Derivative Synthesis
A related synthesis reported for 1-(3-methylpiperidin-4-yl)ethan-1-one involves the reaction of 3-methylpiperidine with acetylating agents under reflux in ethanol, followed by purification via silica gel chromatography. This method can be adapted for the amino-substituted derivative by introducing the amino group either before or after acetylation, depending on protecting group strategy.
Analytical Data and Reaction Monitoring
Mass Spectrometry (ESI-MS) : Used to confirm molecular ion peaks corresponding to the acetylated piperidine derivatives (e.g., m/z 149–155 for related compounds).
Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^13C-NMR spectra provide detailed information on the chemical environment of protons and carbons, confirming substitution patterns on the piperidine ring and the presence of the acetyl group.
Thin Layer Chromatography (TLC) : Employed for reaction monitoring and purity assessment during synthesis steps.
Comparative Table of Preparation Routes
| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Acetylation | 3-Amino-4-methylpiperidine | Acetic anhydride or acetyl chloride, base | Room temp to reflux, organic solvent | Straightforward, fewer steps | Risk of over-acylation, requires careful control |
| Reductive Amination | 3-Amino-4-methylpiperidin-1-one | Acetaldehyde, reducing agent (NaBH3CN) | Mild conditions, aqueous or organic solvent | Selective N-acetylation | Requires intermediate synthesis, longer route |
| Nucleophilic Substitution | 4-Methylpiperidine derivative with leaving group | Acetylating agent | Elevated temp, inert atmosphere | Potential for high selectivity | Multi-step, possible side reactions |
Research Findings and Optimization Notes
Protecting Group Strategies : To avoid side reactions, the amino group can be protected (e.g., as a Boc derivative) prior to acetylation, then deprotected after the acetylation step.
Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred to enhance reaction rates and solubility of reagents.
Temperature Control : Lower temperatures favor selective acetylation, while higher temperatures may lead to by-products.
Purification Techniques : Silica gel chromatography with gradient elution is effective in isolating the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Overview
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one is a chemical compound with applications primarily in medicinal chemistry and pharmacology. It features a piperidine ring substituted with an aminomethyl group and a ketone functionality. Studies focus on its potential biological activities, particularly as a pharmacological agent. Structurally similar compounds have demonstrated activity against biological targets, including receptors and enzymes involved in neurological and psychiatric disorders. Derivatives of this compound may selectively inhibit certain kinases crucial in signaling pathways related to cell growth and survival.
Scientific Research Applications
- Medicinal Chemistry and Pharmacology The compound is mainly used in medicinal chemistry and pharmacology because its structural features make it a candidate for interaction with biological targets.
- Interaction Studies Studies focus on its binding affinity to various biological targets, with research indicating that compounds with similar structures can interact with protein kinases, influencing signaling pathways critical for cellular functions. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are often employed in these studies.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . The piperidine ring can interact with receptors and enzymes, modulating their activity . These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one (hypothetical) shares structural similarities with piperidine-based ligands but lacks the phenyl or heteroaryl groups seen in analogs like those in and .
- 1-(4-(3-Piperidin-1-yl)propoxy)phenyl)ethan-1-one demonstrates anti-inflammatory effects via histamine H3 receptor modulation, achieved through a Claisen-Schmidt condensation synthesis route .
- 1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one incorporates a pyrazole ring, which is associated with kinase inhibition activity in similar compounds .
Structural Insights from Crystallography
- Thiadiazole-Ethanone Analogs: X-ray studies of (Z)-1-(4-phenyl-5-(p-tolylimino)...)ethan-1-one reveal bond lengths (e.g., C=C at 1.379 Å) and planar orientations that minimize steric strain, providing a template for optimizing the target compound’s conformation .
Biological Activity
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one, also known as 1-(3-amino-4-methylpiperidin-1-yl)propan-1-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and therapeutic implications based on diverse research findings.
Structural Characteristics
The molecular formula of 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one is C8H16N2O, with a molecular weight of approximately 170.25 g/mol. The compound features a piperidine ring substituted with an amino group at the third position and a methyl group at the fourth position. This unique structure contributes to its reactivity and potential biological activity.
Mechanisms of Biological Activity
Research indicates that 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one may interact with various biological targets, including neurotransmitter receptors and enzymes involved in key metabolic pathways. Its interactions are believed to influence mood regulation and cognitive functions, making it a candidate for therapeutic applications in neuropsychiatric disorders.
Key Mechanisms
- Receptor Modulation : The compound may modulate neurotransmitter systems, potentially affecting serotonin and dopamine pathways.
- Enzyme Interaction : It has been shown to bind to specific enzymes, altering their activity and influencing downstream signaling pathways.
Biological Activity Data
The following table summarizes the biological activities reported for 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one and related compounds:
| Compound | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one | Neuroactive properties | Not specified | Potential effects on mood and cognition |
| 1-(3-Amino-pyrrolidin-2-one | Anticancer activity | 27 nM (MCF-7 cells) | Strong growth inhibition observed |
| 4-Amino-N,N-diethylbenzamide | Enzyme inhibition | Not specified | Different pharmacokinetics compared to piperidine derivatives |
Study on Neuroactive Properties
A study highlighted the neuroactive properties of piperidine derivatives, including 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one. It was found that these compounds could influence mood regulation through their action on serotonin receptors. The study suggested further exploration of this compound for potential antidepressant effects.
Anticancer Activity Investigation
Another investigation focused on the anticancer properties of similar piperidine compounds. While specific data for 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one was limited, related compounds demonstrated significant growth inhibition against MCF-7 breast cancer cells, indicating that structural modifications could enhance anticancer activity.
Research Findings
Recent studies have provided insights into the pharmacological potential of 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one:
- Neuropharmacology : Compounds with similar structures were shown to exhibit neuroprotective effects in animal models, suggesting that this compound may have similar properties.
- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules with potential therapeutic benefits.
- Therapeutic Implications : Given its interaction with neurotransmitter systems, there is ongoing research into its potential use in treating conditions such as anxiety and depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
